ATI-2341

Description

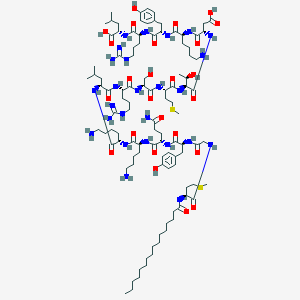

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C104H178N26O25S2/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-35-84(136)116-75(46-53-156-7)88(140)115-60-85(137)117-78(57-65-36-40-67(133)41-37-65)97(149)123-74(44-45-83(108)135)94(146)119-69(30-22-25-48-105)89(141)118-70(31-23-26-49-106)90(142)125-77(55-62(2)3)96(148)121-73(34-29-52-114-104(111)112)93(145)129-82(61-131)100(152)124-76(47-54-157-8)95(147)130-87(64(6)132)101(153)127-80(59-86(138)139)99(151)120-71(32-24-27-50-107)91(143)126-79(58-66-38-42-68(134)43-39-66)98(150)122-72(33-28-51-113-103(109)110)92(144)128-81(102(154)155)56-63(4)5/h36-43,62-64,69-82,87,131-134H,9-35,44-61,105-107H2,1-8H3,(H2,108,135)(H,115,140)(H,116,136)(H,117,137)(H,118,141)(H,119,146)(H,120,151)(H,121,148)(H,122,150)(H,123,149)(H,124,152)(H,125,142)(H,126,143)(H,127,153)(H,128,144)(H,129,145)(H,130,147)(H,138,139)(H,154,155)(H4,109,110,113)(H4,111,112,114)/t64-,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,87+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLOFEANRZSEGQ-QNHYGVTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C104H178N26O25S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2256.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ATI-2341: A Technical Guide to a Biased Agamist of the CXCR4 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATI-2341 is a synthetic pepducin that acts as a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] As a G protein-coupled receptor (GPCR), CXCR4 is a critical mediator of cell migration and plays a significant role in various physiological and pathological processes, including immune responses, cancer metastasis, and HIV-1 entry.[3] this compound exhibits biased agonism, preferentially activating Gαi-dependent signaling pathways while having minimal to no effect on Gα13 and β-arrestin recruitment.[4][5] This unique signaling profile distinguishes this compound from the endogenous ligand, CXCL12 (also known as SDF-1α), and presents a promising avenue for the development of novel therapeutics with improved efficacy and reduced side effects.[4][5] This technical guide provides a comprehensive overview of this compound, including its signaling properties, quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action.

Core Concepts: GPCRs and Biased Agonism

G protein-coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of modern therapeutic drugs. Upon activation by an agonist, GPCRs undergo a conformational change that allows them to couple to and activate intracellular G proteins, initiating a cascade of downstream signaling events. Traditionally, it was believed that all agonists binding to the same receptor would trigger the same intracellular response. However, the concept of biased agonism , or functional selectivity, has emerged, revealing that ligands can stabilize distinct receptor conformations, leading to the preferential activation of specific signaling pathways over others. In the case of CXCR4, this manifests as a differential engagement of G protein subtypes (e.g., Gαi vs. Gα13) and the β-arrestin pathway.

Signaling Profile of this compound

This compound acts as a biased agonist at the CXCR4 receptor, demonstrating a strong preference for the Gαi signaling pathway. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels, as well as the mobilization of intracellular calcium.[1][2] In stark contrast to the natural ligand CXCL12, this compound is a weak partial agonist for β-arrestin recruitment.[4] This biased signaling profile is attributed to this compound's inability to promote the G protein-coupled receptor kinase (GRK)-mediated phosphorylation of CXCR4, a critical step for β-arrestin binding and subsequent receptor internalization and signaling.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity at the CXCR4 receptor, providing a comparative overview of its potency and efficacy in various functional assays.

| Functional Assay | Parameter | This compound | Reference Ligand (CXCL12) | Cell Line | Reference |

| Calcium Mobilization | EC50 | 194 ± 16 nM | More potent | CCRF-CEM | [2] |

| Calcium Mobilization | EC50 | 140 ± 36 nM | Not specified | Wild-type CXCR4 transfected cells | [2] |

| Chemotaxis | EC50 | Similar to calcium mobilization | More potent | CCRF-CEM | [2] |

| Gαi Engagement | Potency (EC50) | Not explicitly stated, but potent | Potent | HEK293T | [4] |

| Gα13 Engagement | Activity | No significant engagement | Promotes engagement | HEK293T | [4] |

| β-arrestin2 Recruitment | Activity | Weak partial agonist | Strong agonist | HEK293T | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biased agonism of this compound at the CXCR4 receptor.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Engagement

This assay is used to monitor the interaction between CXCR4 and specific G protein subtypes (Gαi, Gα13) in live cells.

-

Principle: BRET is a proximity-based assay that measures the transfer of energy from a bioluminescent donor (e.g., Renilla luciferase, Rluc) to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). When the donor and acceptor are in close proximity (<10 nm), as they would be during receptor-G protein interaction, energy transfer occurs, resulting in a quantifiable BRET signal.

-

Materials:

-

HEK293T cells

-

Expression plasmids: Gαi1-Rluc, CXCR4-YFP, Gα13-RlucII, CXCR4-GFP2

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

BRET substrate (e.g., Coelenterazine h)

-

96-well white microplates

-

BRET plate reader

-

-

Procedure:

-

Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.

-

Co-transfect the cells with the appropriate donor and acceptor plasmids (e.g., Gαi1-Rluc and CXCR4-YFP).

-

After 24-48 hours, harvest the cells and resuspend them in a suitable buffer (e.g., HBSS).

-

Distribute the cell suspension into a 96-well white microplate.

-

Add this compound or the reference ligand (CXCL12) at various concentrations to the wells.

-

Incubate for a specified time (e.g., 5 minutes).

-

Add the BRET substrate (Coelenterazine h) to each well.

-

Immediately measure the luminescence at two wavelengths (e.g., 480 nm for the donor and 530 nm for the acceptor) using a BRET-compatible plate reader.

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

-

Plot the BRET ratio against the ligand concentration to generate dose-response curves and determine EC50 values.

-

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin Recruitment

This assay quantifies the recruitment of β-arrestin to the activated CXCR4 receptor.

-

Principle: Similar to the G protein engagement assay, this BRET assay measures the proximity between a donor-tagged receptor (CXCR4-RlucII) and an acceptor-tagged β-arrestin (GFP2–β-arrestin2).

-

Materials:

-

HEK293T cells

-

Expression plasmids: CXCR4-RlucII, GFP2–β-arrestin2

-

Transfection reagent

-

Cell culture medium

-

BRET substrate (e.g., Coelenterazine 400a)

-

96-well white microplates

-

BRET plate reader

-

-

Procedure:

-

Follow steps 1-4 from the G protein engagement BRET protocol, using the CXCR4-RlucII and GFP2–β-arrestin2 plasmids for transfection.

-

Add this compound or CXCL12 at various concentrations.

-

Incubate for a specified time (e.g., 10 minutes).

-

Add the BRET substrate (Coelenterazine 400a).

-

Measure the luminescence at the appropriate wavelengths.

-

Calculate the BRET ratio and generate dose-response curves.

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CXCR4 activation via the Gαi/q pathway.

-

Principle: Activation of the Gαi pathway can lead to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes or photoproteins like obelin.

-

Materials:

-

HEK293T cells stably expressing obelin and CXCR4.

-

Cell culture medium.

-

Pertussis toxin (PTX) as a Gαi inhibitor (optional).

-

Calcium indicator dye (e.g., Fluo-4 AM) or coelenterazine for obelin-expressing cells.

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader or luminometer with an injector.

-

-

Procedure:

-

Seed the obelin and CXCR4 co-expressing HEK293T cells in a 96-well plate.

-

(Optional) Pre-incubate a subset of cells with PTX overnight to confirm Gαi dependence.

-

If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions.

-

Place the plate in the plate reader.

-

Inject this compound or CXCL12 at various concentrations into the wells.

-

Immediately measure the luminescence (for obelin) or fluorescence signal over time.

-

Determine the peak response for each concentration and plot the dose-response curve to calculate the EC50.

-

Chemotaxis Assay

This assay assesses the ability of this compound to induce directed cell migration of CXCR4-expressing cells.

-

Principle: Chemotaxis is the directional movement of cells in response to a chemical gradient. This assay is typically performed using a Boyden chamber or a similar multi-well migration plate with a porous membrane separating an upper and lower chamber.

-

Materials:

-

CCRF-CEM cells (a human T-lymphoblastic leukemia cell line endogenously expressing CXCR4).

-

RPMI 1640 medium with appropriate supplements.

-

Chemotaxis chamber (e.g., Transwell plates with 5 µm pore size).

-

This compound and CXCL12.

-

Cell viability/quantification reagent (e.g., Calcein AM or Cyquant dye).

-

Fluorescence plate reader.

-

-

Procedure:

-

Culture CCRF-CEM cells to a healthy, log-phase growth.

-

Resuspend the cells in serum-free or low-serum medium.

-

Add different concentrations of this compound or CXCL12 to the lower chamber of the chemotaxis plate.

-

Add the cell suspension to the upper chamber (the insert).

-

Incubate the plate for a few hours (e.g., 3-4 hours) at 37°C to allow for cell migration.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Quantify the number of cells that have migrated to the lower chamber by lysing the cells and using a fluorescent dye or by staining and counting the cells on the lower side of the membrane.

-

Plot the number of migrated cells against the ligand concentration to observe the characteristic bell-shaped chemotactic curve.

-

Visualizations

The following diagrams illustrate the key concepts of this compound's biased agonism and the experimental workflows used for its characterization.

Caption: Signaling pathways activated by this compound and CXCL12 at the CXCR4 receptor.

Caption: Conceptual diagram of biased agonism exhibited by this compound at the CXCR4 receptor.

Caption: A generalized experimental workflow for characterizing the biased agonism of a GPCR ligand.

Conclusion

This compound represents a significant advancement in the field of GPCR pharmacology. Its well-defined biased agonism at the CXCR4 receptor, favoring Gαi signaling over Gα13 and β-arrestin pathways, underscores the potential for developing functionally selective therapeutics. This technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers and drug development professionals to further investigate and harness the unique properties of this compound and other biased agonists. The continued exploration of such compounds holds the promise of creating more targeted and effective treatments for a wide range of diseases.

References

- 1. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sartorius.com [sartorius.com]

- 4. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of ATI-2341: A Biased Agonist Pepducin Targeting CXCR4

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ATI-2341 is a pioneering example of a pepducin, a novel class of cell-penetrating, lipidated peptides designed to allosterically modulate G protein-coupled receptors (GPCRs) from the intracellular side.[1][2][3] This synthetic molecule, derived from the first intracellular loop of the C-X-C chemokine receptor type 4 (CXCR4), has emerged as a potent and functionally selective allosteric agonist.[4][5] Unlike the endogenous ligand, CXCL12, this compound exhibits biased agonism, preferentially activating the Gαi signaling pathway while avoiding the recruitment of β-arrestin and the activation of Gα13.[6][7] This unique signaling profile translates into distinct physiological effects, most notably the mobilization of polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs) from the bone marrow, highlighting its therapeutic potential.[4][8] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.

Core Technology: Pepducins

Pepducins are synthetic lipopeptides comprised of a short peptide sequence derived from one of the intracellular loops of a target GPCR, tethered to a lipid moiety.[1][2] This lipid tail, often a palmitoyl group, facilitates the pepducin's insertion into the cell membrane and subsequent translocation to the inner leaflet, where it can interact with the intracellular domains of its cognate receptor.[3][9] This intracellular engagement allows for allosteric modulation of receptor conformation and downstream signaling.[1]

Discovery of this compound

This compound was identified through the screening of a focused library of pepducins designed based on the sequences of the four intracellular loops of the human CXCR4 receptor.[10] The library was screened for agonist activity in CCRF-CEM cells, a human T-lymphoblastic leukemia cell line that endogenously expresses CXCR4.[4][10] this compound, with a peptide sequence derived from the first intracellular loop of CXCR4, emerged as a potent agonist.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| Calcium Mobilization | CCRF-CEM | EC50 | 194 ± 16 nM | [4][11] |

| Intrinsic Activity | 81 ± 4% | [4][11] | ||

| Calcium Mobilization | HEK-293 (CXCR4 transfected) | EC50 | 140 ± 36 nM | [4][10] |

| Gαi1 Activation (BRET) | HEK-293T | t1/2 | 1.40 ± 0.23 min | [6] |

Table 2: In Vivo Efficacy of this compound

| Species | Administration | Effect | Dose | Reference |

| Mouse (BALB/c) | Intraperitoneal (i.p.) | Maximal PMN Recruitment | 405 nmol/kg | [8][10] |

| Mouse (BALB/c) | Intravenous (i.v.) | Maximal PMN Mobilization | 0.66 µmol/kg | [10] |

| Cynomolgus Monkey | Intravenous (i.v.) | Maximal PMN Mobilization | 0.2 µmol/kg | [10] |

| Cynomolgus Monkey | Intravenous (i.v.) | Significant CFU-GM Release | 0.2 µmol/kg | [8] |

Mechanism of Action: Biased Agonism

This compound functions as a biased agonist of CXCR4, demonstrating functional selectivity for the Gαi pathway.[6][7][11] This is in contrast to the natural ligand, CXCL12 (also known as SDF-1α), which activates a broader range of signaling pathways, including Gαi, Gα13, and β-arrestin recruitment.[6][7]

The key features of this compound's mechanism of action are:

-

Preferential Gαi Activation: this compound promotes the engagement and activation of Gαi proteins (Gαi1, Gαi2, and Gαi3).[6][7] This leads to downstream effects such as the inhibition of cAMP production and mobilization of intracellular calcium.[4][11] The activation of the Gαi pathway is confirmed by the sensitivity of its effects to pertussis toxin (PTX), a known inhibitor of Gαi.[6]

-

Lack of Gα13 and β-arrestin Recruitment: Unlike CXCL12, this compound does not promote the engagement of Gα13 or the recruitment of β-arrestin to the CXCR4 receptor.[6][7] This lack of β-arrestin recruitment is attributed to the pepducin's reduced ability to promote GPCR kinase (GRK)-mediated phosphorylation of the receptor.[6]

-

Allosteric Modulation: As a pepducin, this compound acts as an allosteric modulator, binding to a site on the intracellular face of the CXCR4 receptor, distinct from the orthosteric binding site of CXCL12.[6][11]

The signaling pathways are visualized in the diagrams below.

Experimental Protocols

Bioluminescence Resonance Energy Transfer (BRET) Assays for G Protein and β-arrestin Recruitment

BRET assays were a cornerstone in elucidating the biased agonism of this compound.[6]

-

Cell Culture and Transfection: HEK293T cells are cultured in standard conditions. For Gαi engagement, cells are co-transfected with plasmids encoding for Gαi1-RlucII and GFP10-Gγ2, along with untagged CXCR4 and Gβ1. For β-arrestin recruitment, cells are co-transfected with CXCR4-RlucII and GFP2–β-arrestin2.

-

Cell Plating: Transfected cells are plated in 96-well microplates.

-

Stimulation: Cells are stimulated with various concentrations of this compound, the natural ligand SDF-1α (CXCL12), or a vehicle control for a specified time (e.g., 5-10 minutes).

-

Substrate Addition and Measurement: The BRET substrate (e.g., coelenterazine-h or coelenterazine 400a) is added. The BRET signal, the ratio of the light emitted by the acceptor fluorophore to the light emitted by the donor luciferase, is measured using a microplate reader equipped with the appropriate filters.

-

Data Analysis: The change in the BRET ratio upon ligand stimulation is calculated, indicating the degree of protein-protein interaction. Dose-response curves are generated to determine potency (EC50) and efficacy.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to induce a Gαi-mediated signaling event.[4]

-

Cell Loading: CCRF-CEM cells or CXCR4-transfected HEK-293 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: The loaded cells are stimulated with varying concentrations of this compound.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity of the dye using a fluorometric imaging plate reader or a flow cytometer.

-

Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. Dose-response curves are generated to calculate EC50 values.

Chemotaxis Assay

This assay assesses the ability of this compound to act as a chemoattractant for CXCR4-expressing cells.[4]

-

Assay Setup: A chemotaxis chamber (e.g., a Transwell plate) is used, with a porous membrane separating an upper and a lower chamber.

-

Cell Seeding: CXCR4-expressing cells (e.g., CCRF-CEM or human PMNs) are placed in the upper chamber.

-

Chemoattractant Addition: Varying concentrations of this compound or CXCL12 are added to the lower chamber.

-

Incubation: The chamber is incubated for a period to allow for cell migration through the membrane towards the chemoattractant.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by using a fluorescent dye like Cyquant and measuring the relative fluorescence.

-

Data Analysis: The results are typically plotted as the number of migrated cells versus the chemoattractant concentration, often revealing a characteristic bell-shaped curve.

In Vivo Mobilization of Hematopoietic Cells

These experiments in animal models demonstrate the physiological effects of this compound.[4][8]

-

Animal Models: BALB/c mice or cynomolgus monkeys are used.

-

Compound Administration: this compound is administered systemically, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection, at various doses. A vehicle control and a positive control (e.g., AMD-3100) are also included.

-

Blood Sampling: Peripheral blood samples are collected at different time points after administration.

-

Cell Counting: The numbers of circulating polymorphonuclear neutrophils (PMNs), lymphocytes, and other hematopoietic cells are determined using a hematology analyzer or through flow cytometry.

-

Colony-Forming Unit (CFU) Assay: To quantify hematopoietic stem and progenitor cells (HSPCs), isolated peripheral blood mononuclear cells are cultured in a semi-solid medium containing cytokines that promote the growth of granulocyte-macrophage colonies (CFU-GM). The number of colonies is counted after a period of incubation.

-

Data Analysis: The fold increase in circulating cells or CFU-GM compared to the vehicle-treated group is calculated to determine the mobilizing efficacy of this compound.

Therapeutic Potential and Future Directions

The unique biased agonism of this compound presents a promising therapeutic profile. By selectively activating Gαi-mediated pathways, it can induce the mobilization of HSPCs, a crucial step in autologous bone marrow transplantation, potentially with a different safety and efficacy profile compared to existing agents that broadly antagonize or agonize CXCR4.[4][5] The selective mobilization of PMNs and HSPCs without a significant effect on lymphocytes suggests a more targeted therapeutic action.[4][12]

While preclinical data are robust, the progression of this compound into clinical trials has not been publicly detailed in the reviewed literature. Further studies would be needed to assess its safety, pharmacokinetics, and efficacy in humans. The development of this compound, however, serves as a powerful proof-of-concept for the pepducin technology and the therapeutic potential of biased agonists in fine-tuning GPCR signaling for desired clinical outcomes.[6][7]

References

- 1. Turning Receptors On and Off with Intracellular Pepducins: New Insights into G-protein-coupled Receptor Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pepducin - Wikipedia [en.wikipedia.org]

- 3. Pepducins and Other Lipidated Peptides as Mechanistic Probes and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

Understanding the allosteric modulation of CXCR4 by ATI-2341

An In-depth Technical Guide to the Allosteric Modulation of CXCR4 by ATI-2341

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) critically involved in a myriad of physiological processes, including immune cell trafficking, hematopoiesis, and organogenesis. Its dysregulation is implicated in various pathologies such as cancer metastasis and inflammatory diseases. This compound is a novel pepducin, a lipopeptide derived from the first intracellular loop of CXCR4, that acts as a potent and selective allosteric agonist. This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its biased signaling properties, the quantitative aspects of its interaction with CXCR4, and detailed protocols for the key experiments used in its characterization.

Introduction to this compound

This compound is a synthetic lipopeptide designed to allosterically modulate CXCR4 activity. As a pepducin, it is composed of a peptide sequence derived from an intracellular loop of its target receptor, tethered to a lipid moiety that facilitates its interaction with the plasma membrane. This unique mode of action allows it to directly influence receptor conformation and downstream signaling from the intracellular side. A key feature of this compound is its nature as a biased agonist. Unlike the endogenous ligand, CXCL12 (also known as SDF-1α), which activates a broad range of signaling pathways, this compound demonstrates functional selectivity by preferentially activating the Gαi pathway while failing to engage Gα13 or recruit β-arrestins.[1][2] This biased signaling profile suggests a potential for therapeutic applications with an improved side-effect profile compared to non-biased CXCR4 agonists.

Quantitative Pharmacology of this compound

The pharmacological effects of this compound have been quantified through a series of in vitro and in vivo assays. The data highlights its potency and efficacy as a CXCR4 agonist, with a clear bias towards Gαi-mediated signaling pathways.

| Assay Type | Cell Line / Model | Parameter | Value | Reference(s) |

| G Protein Activation | HEK293T | EC₅₀ (Gαi1 activation) | 208 ± 69 nM | [1] |

| HEK293T | Gα13 Activation | No significant activation | [1] | |

| HEK293T | β-arrestin Recruitment | No significant recruitment | [1][3] | |

| Second Messenger | HEK-293 (CXCR4-transfected) | EC₅₀ (Ca²⁺ Mobilization) | 140 ± 36 nM | [4][5] |

| CCRF-CEM | EC₅₀ (Ca²⁺ Mobilization) | 194 ± 16 nM | [4][6] | |

| CXCR4-HEK cells | cAMP Inhibition | Dose-dependent | [4] | |

| Functional Response | CCRF-CEM | EC₅₀ (Chemotaxis) | 194 ± 16 nM | [4][6] |

| CCRF-CEM | Intrinsic Activity | 81 ± 4% | [4][6] | |

| In Vivo Mobilization | BALB/c Mice (i.v.) | PMN Mobilization | Max effect at 0.66 µmol/kg | [4] |

| BALB/c Mice (i.p.) | PMN Recruitment | Max effect at 405 nmol/kg | [4][5] | |

| Cynomolgus Monkeys (i.v.) | CFU-GM Release | Significant at 0.2 µmol/kg | [4][5] |

Signaling Pathways & Mechanism of Action

This compound functions as a biased allosteric agonist of CXCR4. Upon interaction with the receptor, it stabilizes a conformation that selectively activates heterotrimeric G proteins of the Gαi subfamily. This leads to downstream signaling events characteristic of Gαi activation, including the inhibition of adenylyl cyclase (leading to decreased cAMP levels) and activation of phospholipase C (PLC), which results in calcium mobilization from intracellular stores.[4][5] This Gαi-dependent signaling cascade culminates in cellular responses such as chemotaxis and ERK1/2 phosphorylation.[4][7]

Crucially, this compound does not promote the engagement of Gα13 or the recruitment of β-arrestins.[1][2] The lack of β-arrestin recruitment is attributed to the pepducin's inability to induce the necessary G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the CXCR4 C-terminal tail, a prerequisite for β-arrestin binding and subsequent receptor internalization and signaling.[1] This biased signaling profile is the molecular basis for its unique pharmacological effects, such as the mobilization of hematopoietic stem cells and neutrophils without affecting lymphocyte populations.[1][4]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the allosteric modulation of CXCR4 by this compound. These protocols are representative of standard industry and academic practices.

G Protein Subunit Engagement - BRET Assay

This assay measures the interaction between CXCR4 and specific G protein subunits (Gαi, Gα13) or β-arrestin upon ligand stimulation, using Bioluminescence Resonance Energy Transfer (BRET).

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently co-transfected using a transfection reagent (e.g., PEI) with plasmids encoding for CXCR4 fused to a BRET donor (e.g., Renilla Luciferase, RlucII) and a G protein subunit (e.g., Gαi1) or β-arrestin fused to a BRET acceptor (e.g., YFP or Venus).

-

Assay Preparation: 24-48 hours post-transfection, cells are harvested, washed, and resuspended in a suitable assay buffer (e.g., HBSS). Cells are then seeded into white, opaque 96-well microplates.

-

BRET Measurement: The BRET substrate (e.g., Coelenterazine h, final concentration 5 µM) is added to each well. Immediately after substrate addition, a baseline BRET reading is taken using a plate reader equipped with filters for the donor and acceptor wavelengths (e.g., 485 nm for RlucII and 530 nm for YFP).

-

Ligand Stimulation: Cells are stimulated with varying concentrations of this compound or the control ligand CXCL12.

-

Data Acquisition and Analysis: BRET measurements are taken kinetically for 5-15 minutes post-stimulation. The BRET ratio is calculated as the ratio of light emitted by the acceptor divided by the light emitted by the donor. The net BRET is determined by subtracting the baseline ratio from the ligand-stimulated ratio. Data is then plotted against ligand concentration to generate dose-response curves and calculate EC₅₀ values.

Calcium Mobilization - FLIPR Assay

This high-throughput assay measures intracellular calcium mobilization following receptor activation using a fluorescent calcium indicator dye.

Methodology:

-

Cell Plating: HEK-293 cells stably expressing CXCR4 or CCRF-CEM cells are seeded into black-walled, clear-bottom 96- or 384-well plates and cultured overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye loading buffer (e.g., FLIPR Calcium Assay Kit) containing a fluorescent indicator like Fluo-4 AM and a quencher (probenecid) for 1 hour at 37°C. This is a no-wash assay.

-

Assay Execution: The plate is placed into a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken for 10-20 seconds.

-

Compound Addition: The instrument's integrated pipettor adds a solution of this compound or control ligand at various concentrations to the wells.

-

Data Acquisition and Analysis: Fluorescence intensity is monitored kinetically for 2-3 minutes immediately following compound addition. The increase in fluorescence, corresponding to the rise in intracellular calcium, is measured. The maximal peak response is plotted against compound concentration to determine EC₅₀ values. Pertussis toxin (PTX), a Gαi inhibitor, can be used as a pre-treatment to confirm the G protein dependency of the signal.[7]

Cell Migration - Transwell Chemotaxis Assay

This assay quantifies the ability of this compound to induce directed cell migration, a key functional outcome of CXCR4 activation.

Methodology:

-

Cell Preparation: CCRF-CEM T-lymphoblastic cells, which endogenously express CXCR4, are cultured and then starved in serum-free RPMI medium for 2-4 hours prior to the assay.

-

Assay Setup: A Transwell plate with porous polycarbonate membrane inserts (e.g., 8 µm pore size) is used. The lower chamber is filled with serum-free medium containing various concentrations of this compound.

-

Cell Seeding: The starved CCRF-CEM cells are resuspended in serum-free medium and added to the upper chamber of the Transwell insert.

-

Incubation: The plate is incubated for 4-24 hours at 37°C in a CO₂ incubator, allowing cells to migrate through the pores along the chemoattractant gradient.

-

Quantification: After incubation, the insert is removed. Non-migrated cells on the upper surface of the membrane are gently wiped away with a cotton swab. The cells that have migrated to the lower surface are fixed with methanol and stained with a solution such as 0.5% Crystal Violet.

-

Data Analysis: The stained membrane is washed, dried, and the number of migrated cells is counted in several representative fields under a microscope. The results are often plotted as the number of migrated cells versus ligand concentration, typically yielding a bell-shaped curve characteristic of chemotactic agents.[4]

Conclusion

This compound represents a significant advancement in the modulation of CXCR4. Its characterization as a potent, allosteric, Gαi-biased agonist provides a powerful tool for dissecting the complex signaling network of this important chemokine receptor. The functional selectivity of this compound, which avoids the Gα13 and β-arrestin pathways typically engaged by the endogenous ligand CXCL12, offers a distinct pharmacological profile that may translate into therapeutic advantages. The detailed data and protocols presented in this guide serve as a comprehensive resource for researchers in the field of GPCR biology and drug development, facilitating further investigation into the therapeutic potential of biased allosteric modulators like this compound.

References

- 1. Monitoring Chemokine Receptor Trafficking by Confocal Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revvity.com [revvity.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

ATI-2341: A Novel Pepducin for Hematopoietic Stem Cell Mobilization

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The mobilization of hematopoietic stem cells (HSCs) from the bone marrow to the peripheral blood is a critical step for autologous and allogeneic stem cell transplantation. This guide provides a comprehensive technical overview of ATI-2341, a novel pepducin targeting the CXCR4 receptor, and its effects on hematopoietic stem cell mobilization. It is intended for researchers, scientists, and drug development professionals actively working in the fields of hematology, oncology, and regenerative medicine.

Introduction to this compound

This compound is a synthetic lipopeptide, specifically a pepducin, derived from the first intracellular loop of the C-X-C chemokine receptor type 4 (CXCR4).[1] It acts as a potent and functionally selective allosteric agonist of CXCR4.[2][3] The CXCL12/CXCR4 signaling axis is pivotal for the retention of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche.[1] Disruption of this axis is a key mechanism for mobilizing HSPCs into the peripheral circulation.[1] While initially identified as a CXCR4 agonist in vitro, systemic administration of this compound in vivo results in functional antagonism, leading to the robust mobilization of polymorphonuclear neutrophils (PMNs) and HSPCs.[1][4] This unique property makes this compound a promising candidate for therapeutic applications in stem cell transplantation.

Mechanism of Action: Biased Agonism and Functional Antagonism

This compound exhibits a nuanced mechanism of action centered on biased agonism at the CXCR4 receptor. Unlike the endogenous ligand CXCL12, which activates multiple signaling pathways, this compound preferentially activates the Gαi signaling cascade while having minimal effect on Gα13 and β-arrestin recruitment.[2][3][5]

This biased agonism leads to several key cellular events:

-

Gαi-dependent Signaling: Activation of the Gαi pathway by this compound inhibits cyclic AMP (cAMP) production and induces intracellular calcium mobilization.[2][3]

-

Receptor Internalization: Similar to CXCL12, this compound stimulation leads to the internalization of the CXCR4 receptor.[1][6]

The combination of receptor internalization and sustained Gαi signaling in the presence of the systemic this compound concentration is believed to disrupt the normal CXCL12 gradient between the bone marrow and peripheral blood. This disruption effectively antagonizes the retention signals, leading to the egress of HSPCs from the bone marrow. This phenomenon is termed "functional antagonism."

Signaling Pathway Diagram

References

- 1. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ATI 2341 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]

- 5. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Probing the G Protein Bias of ATI-2341: A Technical Guide to its Lack of β-Arrestin Recruitment

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATI-2341, a pepducin targeting the C-X-C chemokine receptor type 4 (CXCR4), has emerged as a significant tool in pharmacology due to its functionally selective or biased agonism.[1][2][3] Unlike the endogenous ligand, stromal cell-derived factor-1α (SDF-1α), this compound preferentially activates Gαi-dependent signaling pathways without significantly engaging Gα13 or promoting β-arrestin recruitment.[1][2] This unique signaling profile, which spares β-arrestin-mediated pathways, offers a promising avenue for developing therapeutics with improved efficacy and reduced side effects. This in-depth technical guide provides a comprehensive overview of the experimental investigation into the lack of β-arrestin recruitment by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction: The Concept of Biased Agonism at CXCR4

G protein-coupled receptors (GPCRs), such as CXCR4, are versatile signaling molecules that can activate distinct intracellular pathways, primarily mediated by G proteins and β-arrestins. While G protein activation triggers a cascade of second messenger systems, β-arrestin recruitment leads to receptor desensitization, internalization, and the initiation of a separate wave of signaling events.

Biased agonism, or functional selectivity, describes the ability of a ligand to stabilize a specific receptor conformation that preferentially activates one signaling pathway over another. This compound is a prime example of a biased agonist at the CXCR4 receptor.[1][2][3] It acts as an allosteric agonist, favoring the activation of the inhibitory G protein (Gαi) pathway, which is responsible for downstream effects like calcium mobilization and inhibition of cAMP production.[1][3][4] However, in stark contrast to the natural ligand SDF-1α, this compound demonstrates a profound inability to promote the recruitment of β-arrestin.[1][2] This lack of β-arrestin engagement is attributed to the reduced ability of this compound to induce the necessary GPCR kinase (GRK)-mediated phosphorylation of the receptor, a prerequisite for β-arrestin binding.[1]

This biased signaling profile of this compound has significant physiological implications. For instance, while it effectively mobilizes polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs), it does not cause the mobilization of lymphocytes, an effect observed with the unbiased agonist SDF-1α.[1][4] This distinction highlights the potential of biased agonists like this compound to elicit more specific and targeted therapeutic effects.

Data Presentation: Quantitative Analysis of this compound's Functional Selectivity

The functional selectivity of this compound has been quantified through various in vitro assays, comparing its activity with the endogenous ligand SDF-1α and the antagonist AMD-3100. The following tables summarize the key quantitative data from these studies.

| Ligand | Assay Type | Parameter | Value | Cell Line | Reference |

| This compound | Gαi Activation (BRET) | EC50 | 208 ± 69 nM | HEK293 | [1] |

| SDF-1α | Gαi Activation (BRET) | EC50 | 0.25 ± 0.06 nM | HEK293 | [1] |

| This compound | β-arrestin2 Recruitment (BRET) | EC50 | 273.5 ± 78.6 nM | HEK293 | [3] |

| SDF-1α | β-arrestin2 Recruitment (BRET) | EC50 | 1.8 ± 0.3 nM | HEK293 | [3] |

| This compound | Chemotaxis (CCRF-CEM cells) | EC50 | 194 ± 16 nM | CCRF-CEM | [3] |

Table 1: Potency of this compound and SDF-1α in G protein activation and β-arrestin recruitment.

| Ligand | Pathway | Efficacy | Observation | Reference |

| This compound | Gαi Activation | Partial Agonist | Lower maximal BRET decrease compared to SDF-1α | [1] |

| This compound | β-arrestin2 Recruitment | Weak Partial Agonist | Very weak BRET increase, detectable only after ~7.5 min | [3] |

| SDF-1α | Gαi Activation | Full Agonist | Robust BRET decrease | [1] |

| SDF-1α | β-arrestin2 Recruitment | Full Agonist | Large and saturable BRET increase | [3] |

| This compound | Gα13 Activation | No effect | - | [1][2] |

| This compound | Receptor Endocytosis | No significant endocytosis | Consistent with weak β-arrestin recruitment | [3] |

| SDF-1α | Receptor Endocytosis | ~50% endocytosis | - | [3] |

Table 2: Efficacy and functional observations for this compound and SDF-1α.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the signaling properties of this compound.

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin2 Recruitment

This assay is a widely used method to monitor the interaction between a GPCR and β-arrestin in living cells.

Principle: The assay relies on the non-radiative transfer of energy between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). The CXCR4 receptor is fused to Rluc (CXCR4-Rluc), and β-arrestin2 is fused to YFP (β-arrestin2-YFP). Upon ligand-induced recruitment of β-arrestin2 to the receptor, the donor and acceptor molecules are brought into close proximity (<10 nm), allowing for energy transfer. The BRET signal is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor.

Materials:

-

HEK293 cells

-

Expression plasmids: CXCR4-RlucII and GFP2–β-arrestin2

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

96-well white opaque microplates

-

Coelenterazine h (BRET substrate)

-

Plate reader capable of measuring dual-emission luminescence

Procedure:

-

Cell Culture and Transfection:

-

Seed HEK293 cells in a 10 cm dish and grow to 80-90% confluency.

-

Co-transfect the cells with a constant amount of CXCR4-RlucII plasmid and increasing amounts of GFP2–β-arrestin2 plasmid to determine the optimal donor-to-acceptor ratio.

-

Incubate the transfected cells for 24-48 hours.

-

-

Assay Preparation:

-

Harvest the transfected cells and resuspend them in assay buffer (e.g., Hanks' Balanced Salt Solution).

-

Dispense the cell suspension into a 96-well white opaque microplate.

-

-

Ligand Stimulation:

-

Add varying concentrations of the test compounds (this compound, SDF-1α) or vehicle to the wells.

-

Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C.

-

-

BRET Measurement:

-

Add the BRET substrate, coelenterazine h, to each well at a final concentration of 5 µM.

-

Immediately measure the luminescence at two wavelengths: the donor emission (e.g., ~480 nm) and the acceptor emission (e.g., ~530 nm).

-

-

Data Analysis:

-

Calculate the BRET ratio for each well: (Acceptor emission) / (Donor emission).

-

The net BRET is calculated by subtracting the BRET ratio of vehicle-treated cells from the BRET ratio of ligand-treated cells.

-

Plot the net BRET ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Tango Assay for β-Arrestin Recruitment

The Tango assay is a reporter gene-based method for detecting GPCR-β-arrestin interactions.

Principle: The GPCR of interest (CXCR4) is fused to a transcription factor (e.g., GAL4-VP16) followed by a protease cleavage site. β-arrestin is fused to a protease (e.g., TEV protease). Upon ligand binding and β-arrestin recruitment, the protease is brought to the receptor and cleaves the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., β-lactamase or luciferase).

Materials:

-

HTLA cells (HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion)

-

Expression plasmid for CXCR4-Tango construct

-

Cell culture medium

-

Transfection reagent

-

96-well or 384-well white opaque microplates

-

Luciferase assay reagent (e.g., Bright-Glo)

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Transfect HTLA cells with the CXCR4-Tango plasmid.

-

Select for stably expressing cells or perform transient transfections.

-

-

Assay Preparation:

-

Seed the transfected cells into a 96-well or 384-well plate and grow overnight.

-

-

Ligand Stimulation:

-

Add varying concentrations of test compounds to the cells.

-

Incubate for a period sufficient for transcription and translation of the reporter gene (typically 6-18 hours).

-

-

Reporter Gene Measurement:

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the ligand concentration and fit the data to a dose-response curve to determine EC50 and Emax.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to the CXCR4 receptor.

Principle: A radiolabeled ligand (e.g., 125I-SDF-1α) is incubated with a preparation of cells or membranes expressing the CXCR4 receptor. The amount of radioligand that binds specifically to the receptor is measured in the presence and absence of a high concentration of an unlabeled competing ligand.

Materials:

-

Cells or cell membranes expressing CXCR4

-

Radiolabeled ligand (e.g., 125I-SDF-1α)

-

Unlabeled competing ligands (this compound, SDF-1α, AMD-3100)

-

Binding buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the cell membrane preparation.

-

For competition binding assays, add increasing concentrations of the unlabeled test compound.

-

Add a fixed concentration of the radiolabeled ligand to all wells.

-

To determine non-specific binding, add a high concentration of an unlabeled ligand (e.g., 1 µM AMD-3100) to a set of wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition assays, plot the percentage of specific binding against the concentration of the unlabeled ligand and fit the data to a one-site competition model to determine the IC50.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Visualizing the Signaling Disparity

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts and experimental workflows discussed in this guide.

Caption: CXCR4 signaling pathways activated by SDF-1α and this compound.

Caption: Experimental workflow for the BRET-based β-arrestin recruitment assay.

Caption: Biased agonism of this compound at the CXCR4 receptor.

Conclusion

The investigation into the signaling properties of this compound has provided a clear example of biased agonism at a therapeutically relevant GPCR. Its ability to potently activate Gαi-dependent pathways while avoiding β-arrestin recruitment underscores the potential for designing drugs with more refined and targeted mechanisms of action. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further explore the nuances of GPCR signaling and to leverage the concept of biased agonism in the development of next-generation therapeutics. The continued study of compounds like this compound will undoubtedly deepen our understanding of GPCR biology and pave the way for innovative treatments for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. The CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung and blood in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Impact of ATI-2341 on Calcium Mobilization in CXCR4-Expressing Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATI-2341 is a novel pepducin that acts as a potent and selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4). This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its impact on intracellular calcium mobilization in CXCR4-expressing cells. We will detail the underlying signaling pathways, present quantitative data from key studies, and provide comprehensive experimental protocols for assessing this biological response.

Introduction to this compound and CXCR4

The CXCR4 receptor, a G protein-coupled receptor (GPCR), and its endogenous ligand, CXCL12 (also known as SDF-1α), play a crucial role in numerous physiological processes, including immune cell trafficking, hematopoiesis, and organogenesis.[1][2] Dysregulation of the CXCL12/CXCR4 axis is implicated in various diseases, most notably in cancer metastasis and inflammatory disorders.

This compound is a first-in-class lipopeptide derived from the first intracellular loop of the human CXCR4 receptor.[3] It functions as a biased allosteric agonist, preferentially activating the Gαi signaling pathway while having minimal effect on Gα13 and β-arrestin recruitment.[4][5][6][7] This biased agonism presents a unique therapeutic opportunity, potentially offering a distinct clinical profile compared to the endogenous ligand or other CXCR4 modulators. One of the key functional readouts of this compound's agonistic activity is the induction of intracellular calcium mobilization, a hallmark of Gαi-coupled receptor activation.[1][4]

Quantitative Analysis of this compound-Induced Calcium Mobilization

Several studies have quantified the potency and efficacy of this compound in inducing calcium flux in various CXCR4-expressing cell lines. The data consistently demonstrates a dose-dependent increase in intracellular calcium upon stimulation with this compound. A summary of the key quantitative findings is presented in Table 1.

| Cell Line | Description | Parameter | Value | Reference |

| U87 Glioblastoma | Transiently transfected with wild-type human CXCR4 | EC50 | 140 ± 36 nM | [1][8] |

| CCRF-CEM | Human T-lymphoblastic leukemia (endogenous CXCR4) | EC50 | 194 ± 16 nM | [8] |

| CCRF-CEM | Human T-lymphoblastic leukemia (endogenous CXCR4) | Intrinsic Activity | 81 ± 4% | [8] |

| Not Specified | Not Specified | EC50 | 194 nM | [6][7] |

| BRET-based Gαi activation assay | Not a direct calcium assay, but reflects upstream activation | EC50 | 208 ± 69 nM | [5] |

Table 1: Quantitative Data on this compound-Induced Calcium Mobilization

Signaling Pathway of this compound-Mediated Calcium Mobilization

This compound's effect on calcium mobilization is a direct consequence of its agonistic activity at the CXCR4 receptor and the subsequent activation of the Gαi signaling cascade. The key steps are outlined below and visualized in the following diagram.

-

Binding and Activation: this compound, an allosteric agonist, binds to the CXCR4 receptor.

-

G Protein Coupling: This binding event promotes the coupling and activation of the heterotrimeric G protein, specifically favoring the Gαi subunit.[1][4][5]

-

G Protein Dissociation: Upon activation, the Gαi subunit dissociates from the Gβγ dimer.

-

PLC Activation: The Gβγ subunit then activates Phospholipase C (PLC).

-

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[2] This rapid increase in intracellular calcium concentration is what is measured in calcium flux assays.

This compound/CXCR4 Signaling to Calcium Mobilization

Experimental Protocols

The following section details a generalized protocol for measuring this compound-induced intracellular calcium mobilization in both suspension and adherent CXCR4-expressing cells using a fluorescent calcium indicator such as Fluo-4 AM.

Materials and Reagents

-

CXCR4-expressing cells (e.g., CCRF-CEM for suspension, or transfected HEK293/U87 for adherent)

-

Cell culture medium (e.g., RPMI-1640 or DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Fluo-4 AM (acetoxymethyl ester)

-

Pluronic F-127 (20% solution in DMSO)

-

Probenecid (optional, to prevent dye extrusion)

-

This compound

-

Ionomycin (positive control)

-

EGTA (negative control/chelator)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader with bottom-read capabilities and injectors (e.g., FlexStation)

Experimental Workflow Diagram

Experimental Workflow for Calcium Flux Assay

Detailed Protocol

4.3.1. Cell Preparation

-

For Adherent Cells (e.g., transfected HEK293 or U87):

-

The day before the assay, seed cells into a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.

-

-

For Suspension Cells (e.g., CCRF-CEM):

-

On the day of the assay, harvest cells by centrifugation.

-

Resuspend the cell pellet in culture medium or HBSS at a density of 125,000-250,000 cells per well.

-

If using a standard plate, pre-coat the plate with a cell adhesion agent like poly-D-lysine. Alternatively, use specialized plates for suspension cells.

-

4.3.2. Dye Loading

-

Prepare the Fluo-4 AM loading solution. For a final concentration of 2 µM Fluo-4 AM:

-

Mix 2 µL of 1 mM Fluo-4 AM stock (in DMSO) with 2 µL of 20% Pluronic F-127.

-

Add this mixture to 1 mL of HBSS (with 20 mM HEPES). If using, add Probenecid to a final concentration of 1-2.5 mM.

-

-

For adherent cells, gently remove the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.

-

For suspension cells, add 100 µL of the cell suspension to each well, followed by 100 µL of a 2x concentrated Fluo-4 AM loading solution.

-

Incubate the plate at 37°C for 45-60 minutes in the dark, followed by a 15-30 minute incubation at room temperature.

4.3.3. Calcium Measurement

-

Set up the fluorescence microplate reader to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. The instrument should be set to read from the bottom of the plate.

-

Program the instrument to record a baseline fluorescence for 10-20 seconds.

-

Inject a specific volume (e.g., 20-50 µL) of the this compound solution (at various concentrations) or control compounds (Ionomycin for positive control, vehicle for baseline) into the wells.

-

Immediately after injection, continue to record the fluorescence intensity every 1-2 seconds for a period of 2-5 minutes to capture the peak calcium response.

4.3.4. Data Analysis

-

The change in fluorescence is typically expressed as a ratio (F/F₀), where F is the fluorescence at any given time point and F₀ is the average baseline fluorescence before compound addition.

-

Plot the peak fluorescence response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of this compound that elicits 50% of the maximal response.

Logical Relationship of this compound Action

The following diagram illustrates the logical flow from the molecular properties of this compound to the observable biological effect of calcium mobilization.

Logical Flow of this compound's Action

Conclusion

This compound is a potent allosteric agonist of the CXCR4 receptor that effectively induces intracellular calcium mobilization in a dose-dependent manner. This activity is mediated through the Gαi signaling pathway, leading to PLC activation and the subsequent release of calcium from intracellular stores. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the pharmacological properties of this compound and other CXCR4 modulators. The biased agonism of this compound, favoring the Gαi pathway, underscores its potential for a differentiated therapeutic profile, making the study of its downstream effects, such as calcium mobilization, a critical area of ongoing research.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. hellobio.com [hellobio.com]

- 4. abcam.com [abcam.com]

- 5. content.abcam.com [content.abcam.com]

- 6. An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Notes and Protocols for ATI-2341 in In Vitro Chemotaxis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATI-2341 is a synthetic lipopeptide, known as a pepducin, that functions as a potent and selective allosteric agonist for the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] As a biased agonist, this compound preferentially activates the Gαi signaling pathway over Gα13 and does not promote the recruitment of β-arrestin.[4][5] This unique signaling profile makes it a valuable tool for studying CXCR4-mediated chemotaxis and a potential therapeutic agent. These application notes provide a detailed protocol for utilizing this compound in in vitro chemotaxis assays.

Mechanism of Action

This compound allosterically modulates the CXCR4 receptor, a G protein-coupled receptor (GPCR).[2][4] Unlike the endogenous ligand CXCL12, this compound's biased agonism leads to the specific activation of the Gαi protein subunit.[4][5] This activation initiates a downstream signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) production, and the mobilization of intracellular calcium (Ca2+).[1][3][6] These signaling events are crucial for orchestrating the cytoskeletal rearrangements and directed cell movement characteristic of chemotaxis.[6] The Gαi-dependence of this compound-induced chemotaxis is confirmed by the abrogation of the effect upon pretreatment with pertussis toxin (PTX), a known inhibitor of Gαi signaling.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound in relevant in vitro assays.

| Parameter | Cell Line | Assay | Value | Reference |

| EC50 | CCRF-CEM | Chemotaxis | ~200 nM | [6] |

| EC50 | CCRF-CEM | Calcium Mobilization | 194 ± 16 nM | [1][6] |

| EC50 | CXCR4-transfected U87 cells | Calcium Mobilization | 140 ± 36 nM | [6] |

| Intrinsic Activity | CCRF-CEM | Calcium Mobilization | 81 ± 4% | [1][6] |

Experimental Protocol: In Vitro Chemotaxis Assay

This protocol describes a standard Boyden chamber assay to evaluate the chemotactic effect of this compound on a CXCR4-expressing cell line, such as the human T-lymphoblastic leukemia cell line CCRF-CEM or human polymorphonuclear neutrophils (PMNs).

Materials:

-

This compound (lyophilized)

-

CXCR4-expressing cells (e.g., CCRF-CEM, human PMNs)

-

Chemotaxis medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA)

-

Positive control: CXCL12 (SDF-1α)

-

Negative control: Chemotaxis medium alone

-

Boyden chamber apparatus (e.g., 96-well format) with polycarbonate membranes (typically 5 µm pores for lymphocytes)

-

Cell viability stain (e.g., Calcein AM)

-

Plate reader with fluorescence capabilities

-

Standard cell culture equipment

Procedure:

-

Preparation of this compound and Controls:

-

Reconstitute lyophilized this compound in sterile water to a stock concentration of 1 mg/ml, as it is soluble to this concentration.[2]

-

Prepare a serial dilution of this compound in chemotaxis medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). A dose-dependent bell-shaped curve is expected.[6]

-

Prepare the positive control (CXCL12) at its known optimal chemotactic concentration (e.g., 100 ng/mL).

-

Use chemotaxis medium alone as the negative control.

-

-

Cell Preparation:

-

Culture CXCR4-expressing cells to a sufficient density.

-

On the day of the assay, harvest the cells and wash them once with chemotaxis medium.

-

Resuspend the cells in chemotaxis medium at a concentration of 1 x 106 cells/mL.

-

Incubate the cells for 1-2 hours at 37°C to reduce background migration.

-

-

Assay Setup:

-

Add 150 µL of the this compound dilutions, positive control, or negative control to the lower wells of the Boyden chamber plate.

-

Carefully place the membrane insert into each well, avoiding air bubbles.

-

Add 50 µL of the prepared cell suspension (50,000 cells) to the top of each membrane insert.

-

-

Incubation:

-

Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2. Incubation time may need to be optimized depending on the cell type.

-

-

Quantification of Migration:

-

After incubation, carefully remove the inserts from the wells.

-

To quantify the migrated cells, add a fluorescent dye such as Calcein AM to the lower wells and incubate as per the manufacturer's instructions.

-

Measure the fluorescence in each well using a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the fluorescence reading of the negative control (background) from all other readings.

-

Plot the corrected fluorescence values against the concentration of this compound.

-

The data should yield a bell-shaped curve, from which the EC50 for chemotaxis can be determined.

-

Conclusion

This compound is a specific and potent agonist for CXCR4-mediated chemotaxis, acting through a biased Gαi-dependent signaling pathway. The provided protocol offers a robust framework for investigating the chemotactic properties of this pepducin in vitro. Researchers can adapt this protocol to various CXCR4-expressing cell types and experimental questions related to cell migration, inflammation, and cancer metastasis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ATI 2341 | Chemokine Receptor Agonists: R&D Systems [rndsystems.com]

- 3. This compound | allosteric CXCR4 agonist | CAS 1337878-62-2 | Buy ATI2341 from Supplier InvivoChem [invivochem.com]

- 4. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Preparation and Solubilization of ATI-2341 for Cell Culture Experiments

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

ATI-2341 is a synthetic lipopeptide that acts as a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4). As a pepducin, this compound is derived from the first intracellular loop of CXCR4 and is lipid-tethered, allowing it to interact with the receptor from the cytosolic side. It preferentially activates Gαi signaling pathways over Gα13 and β-arrestin recruitment, making it a valuable tool for studying biased agonism at CXCR4.[1][2] Its ability to induce CXCR4-dependent signaling, receptor internalization, and chemotaxis in various cell types underscores its importance in research and potential therapeutic applications.[3][4] Proper preparation and solubilization of this compound are critical for obtaining accurate and reproducible results in cell culture experiments. This guide provides detailed protocols and data for the effective handling of this compound.

Chemical Properties and Solubility

A clear understanding of the physicochemical properties of this compound is fundamental to its correct preparation.

| Property | Value | Reference |

| Molecular Weight | 2256.82 g/mol | [5][6] |

| Chemical Formula | C₁₀₄H₁₇₈N₂₆O₂₅S₂ | [5][6] |

| Sequence | MGYQKKLRSMTDKYRL (N-terminal Palmitoyl) | [5][6] |

| Appearance | Lyophilized powder | [1][5] |

| Solubility in Water | Up to 1 mg/mL | [5][6] |

| Solubility in DMSO | Up to 100 mg/mL (44.31 mM) | [7][8] |

Storage and Stability

Proper storage is crucial to maintain the biological activity of this compound.

-

Lyophilized Powder: Store at -20°C or -80°C for long-term stability. The lyophilized peptide is stable for years under these conditions.[1][9] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.[10]

-

Stock Solutions: Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8][10] When stored at -80°C, the stock solution can be used for up to 6 months; at -20°C, it is recommended to be used within 1 month.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound using dimethyl sulfoxide (DMSO).

Materials:

-

This compound (lyophilized powder)

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, low-adhesion polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Equilibrate the Vial: Before opening, allow the vial containing the lyophilized this compound powder to warm to room temperature for at least 30 minutes in a desiccator. This prevents condensation from forming inside the vial.[10]

-

Centrifuge the Vial: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure all the lyophilized powder is at the bottom of the vial.[1]

-

Calculate the Required Volume of DMSO: To prepare a 10 mM stock solution, use the following calculation:

-

Volume (µL) = [Mass of this compound (mg) / 2256.82 ( g/mol )] * 100,000

-

For example, to reconstitute 1 mg of this compound to a 10 mM concentration:

-

Volume (µL) = (1 mg / 2256.82 mg/mmol) * 100,000 = 44.31 µL

-

-

-

Reconstitution: Carefully add the calculated volume of sterile DMSO to the vial.

-

Solubilization: Gently vortex or swirl the vial to dissolve the peptide completely. If necessary, sonicate the solution in a water bath for a few minutes to aid dissolution.[9] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Aliquot the stock solution into sterile, low-adhesion polypropylene microcentrifuge tubes in volumes appropriate for your experiments (e.g., 5-10 µL). Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the this compound stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile polypropylene tubes and micropipettes

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To minimize the precipitation of the compound upon direct addition to the aqueous cell culture medium, it is advisable to perform an intermediate dilution in the cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution.

-

Final Dilution: Further dilute the intermediate solution or the stock solution directly into the final volume of cell culture medium to achieve the desired experimental concentration.

-

Example for a final concentration of 1 µM in 1 mL of medium:

-

Add 0.1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

-

-

-

Mixing: Gently mix the final solution by inverting the tube or by gentle pipetting. Avoid vigorous vortexing, which can be detrimental to cells.

-

Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used to treat the cells.[7][11] The final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, as higher concentrations can be toxic to some cell lines.[9][12]

Visualizing Experimental Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for this compound Stock Solution Preparation

Caption: Workflow for reconstituting lyophilized this compound into a DMSO stock solution.

Diagram 2: Simplified Signaling Pathway of this compound at CXCR4

Caption: Biased agonism of this compound at the CXCR4 receptor.

References

- 1. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

- 2. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. primepeptides.co [primepeptides.co]

- 4. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]

- 7. researchgate.net [researchgate.net]

- 8. libertypeptides.com [libertypeptides.com]

- 9. lifetein.com [lifetein.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. DMSO usage in cell culture - Cell Biology [protocol-online.org]

Application of ATI-2341 in Studying Biased Agonism of Chemokine Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATI-2341 is a synthetic, cell-penetrating pepducin that acts as a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] Pepducins are lipidated peptides derived from the intracellular loops of G protein-coupled receptors (GPCRs) that can allosterically modulate receptor function.[1][3] this compound has emerged as a valuable tool for investigating the phenomenon of biased agonism at chemokine receptors. Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate a subset of a receptor's downstream signaling pathways.[4][5][6] This application note provides a detailed overview of the use of this compound to study the biased signaling of CXCR4, including experimental protocols and data presentation.